Psb-CB5

Descripción general

Descripción

PSB CB5 es un compuesto químico conocido por su función como antagonista selectivo del receptor acoplado a proteína G GPR18. Es el primer antagonista selectivo caracterizado para este receptor, con una concentración inhibitoria (IC50) de 279 nanomolares. El compuesto exhibe una selectividad significativa sobre los receptores relacionados, incluyendo el receptor cannabinoide 1, el receptor cannabinoide 2 y el receptor acoplado a proteína G 55 .

Aplicaciones Científicas De Investigación

Pharmacological Research

1. GPR18 Functionality Studies

PSB-CB5 has been instrumental in elucidating the functions of GPR18. Its selective antagonism allows researchers to differentiate between the effects mediated by GPR18 and those mediated by other cannabinoid receptors. This specificity is crucial for understanding the physiological roles of GPR18, particularly in relation to pain modulation, appetite regulation, and emotional responses .

2. Behavioral Studies

In behavioral pharmacology, this compound has been used to assess its impact on locomotor activity and food intake in rodent models. Notably, studies have shown that administration of this compound at doses of 3 mg/kg and 10 mg/kg significantly reduced food consumption in mice during a controlled observation period . Additionally, it was observed that this compound influenced locomotor activity, providing insights into its potential anxiolytic or sedative effects .

Therapeutic Exploitation

1. Inflammatory Conditions

Research indicates that this compound may have therapeutic applications in inflammatory diseases. In models of colitis induced by trinitrobenzenesulfonic acid (TNBS), this compound demonstrated anti-inflammatory properties when used alongside selective agonists like PSB-KK-1415 . The combination therapy showed a reduction in inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6, suggesting a potential role for this compound in managing inflammatory bowel diseases .

2. Pain Management

Although initial studies did not find significant analgesic effects from this compound alone, its role as a modulator in pain pathways warrants further investigation. The compound's ability to affect locomotor activity and food intake suggests it may influence pain perception indirectly through its action on GPR18 .

Case Study 1: Colitis Model

In a semi-chronic colitis model, researchers evaluated the effects of this compound alongside PSB-KK-1415. The study measured macroscopic and microscopic scores of inflammation, as well as myeloperoxidase (MPO) activity. Results indicated that while PSB-KK-1415 significantly reduced inflammation scores, the combination with this compound enhanced the anti-inflammatory response .

Case Study 2: Behavioral Impact

A behavioral study assessed the impact of this compound on food intake and locomotor activity in mice. The results demonstrated that doses of 3 mg/kg and 10 mg/kg significantly decreased food consumption compared to vehicle-treated controls, suggesting potential applications in appetite regulation . Furthermore, locomotor activity was notably reduced post-administration, indicating possible sedative effects that could be explored for therapeutic use .

Mecanismo De Acción

PSB CB5 ejerce sus efectos antagonizando selectivamente el receptor acoplado a proteína G GPR18. Este receptor está involucrado en varios procesos fisiológicos, incluyendo la exocitosis acrosómica en los espermatozoides humanos. Al inhibir el receptor, PSB CB5 bloquea la acción de los ligandos endógenos como la glicina araquidonoil, modulando así las vías de señalización asociadas .

Análisis Bioquímico

Biochemical Properties

Psb-CB5 plays a significant role in biochemical reactions. It interacts with the G protein-coupled receptor 18 (GPR18), acting as an antagonist . This interaction is characterized by an IC50 of 279nM, indicating a strong binding affinity .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with the GPR18 receptor . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the GPR18 receptor . As an antagonist, it inhibits the activation of this receptor, leading to changes in gene expression and cellular responses .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . At certain dosages, it has been shown to significantly reduce weight gain in rats

Metabolic Pathways

Given its interaction with the GPR18 receptor, it is likely to be involved in pathways related to this receptor’s function .

Transport and Distribution

Its interaction with the GPR18 receptor suggests that it may be localized to areas where this receptor is expressed .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with the GPR18 receptor

Métodos De Preparación

La síntesis de PSB CB5 implica la formación de un derivado bicíclico de imidazol-4-ona. La ruta sintética típicamente incluye los siguientes pasos:

Formación del Intermediario: El paso inicial implica la reacción de 4-clorofenilmetanol con un derivado fenilo adecuado para formar un compuesto intermedio.

Ciclización: El intermedio se somete a ciclización con reactivos apropiados para formar la estructura bicíclica de imidazol-4-ona.

Formación del Producto Final:

Los métodos de producción industrial para PSB CB5 no están ampliamente documentados, pero la síntesis generalmente sigue pasos similares con optimización para la producción a gran escala.

Análisis De Reacciones Químicas

PSB CB5 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución, particularmente las que involucran el grupo metoxi, pueden llevar a la formación de diferentes análogos

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

PSB CB5 es único debido a su alta selectividad para GPR18 sobre otros receptores relacionados. Los compuestos similares incluyen:

O-1918: Otro antagonista que se dirige a GPR18 pero carece de la selectividad de PSB CB5.

CID-16020046: Un compuesto con actividad contra GPR18 y el receptor acoplado a proteína G 55, pero con menor selectividad en comparación con PSB CB5

La singularidad de PSB CB5 radica en su capacidad para inhibir selectivamente GPR18 sin afectar significativamente otros receptores, convirtiéndolo en una herramienta valiosa para la investigación.

Actividad Biológica

PSB CB5 is a selective antagonist of the G protein-coupled receptor 18 (GPR18), which has garnered attention for its potential therapeutic applications in various biological processes. This article provides a comprehensive overview of the biological activity of PSB CB5, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClNOS

- Molecular Weight : 384.88 g/mol

- CAS Number : 1627710-30-8

- Purity : ≥98% (HPLC)

PSB CB5 operates primarily as a GPR18 antagonist with a reported IC of approximately 0.279 μM. It exhibits significant selectivity against other cannabinoid receptors, showing over 36-fold selectivity versus CB1 and GPR55, and 14-fold selectivity versus CB2 receptors . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Locomotor Activity

Research indicates that PSB CB5 administration leads to a significant reduction in locomotor activity in rodent models. In a study, doses of 3 and 30 mg/kg resulted in decreased activity after 60 and 120 minutes, suggesting potential sedative effects .

Food Intake

In behavioral assays, PSB CB5 at doses of 3 and 10 mg/kg significantly attenuated food consumption in mice during a two-hour observation period. This effect was measured against vehicle-treated controls, indicating that PSB CB5 may influence appetite regulation .

Body Temperature Regulation

PSB CB5 does not appear to affect basal body temperature significantly; however, it has been observed to alter temperature dynamics over time in treated groups. In contrast, other compounds like PSB-CB27 demonstrated more pronounced effects on body temperature .

Study on GPR18 Signaling

A pivotal study highlighted the role of GPR18 signaling in neuroinflammation and its modulation by PSB CB5. The research demonstrated that GPR18 expression increases in response to brain injury, implicating PSB CB5 as a potential therapeutic agent in managing neuroinflammatory conditions .

Impact on Sperm Function

Another investigation revealed that PSB CB5 inhibits N-arachidonylglycine-induced acrosomal exocytosis in human spermatozoa, suggesting its role in reproductive biology . This finding opens avenues for exploring PSB CB5 in fertility treatments or contraceptive strategies.

Comparative Table of Biological Activity

| Parameter | PSB CB5 | GPR18 Agonists | Other Cannabinoids |

|---|---|---|---|

| IC50 (μM) | 0.279 | Varies | Varies |

| Selectivity (vs. CB1) | >36-fold | N/A | N/A |

| Selectivity (vs. CB2) | 14-fold | N/A | N/A |

| Effect on Locomotion | Decreases | Increases | Variable |

| Effect on Food Intake | Decreases | Increases | Variable |

| Effect on Sperm Function | Inhibitory | N/A | N/A |

Propiedades

IUPAC Name |

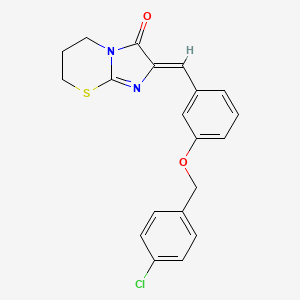

(2Z)-2-[[3-[(4-chlorophenyl)methoxy]phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2S/c21-16-7-5-14(6-8-16)13-25-17-4-1-3-15(11-17)12-18-19(24)23-9-2-10-26-20(23)22-18/h1,3-8,11-12H,2,9-10,13H2/b18-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBQRMOGMULGPP-PDGQHHTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)N=C2SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=O)/C(=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)/N=C2SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031964 | |

| Record name | CID-85469571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627710-30-8 | |

| Record name | PSB-CB5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CID-85469571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSB-CB5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75Q5Q6F7LA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.